REACTION_CXSMILES
|
[CH:1]1([C:6]2[S:7][CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.CCC(C1SC=C(C(OCC)=O)N=1)CC>>[CH3:3][CH2:2][CH:1]([C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1)[CH2:5][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=1SC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CCC(CC)C=1SC=C(N1)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CCC(CC)C=1SC=C(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |